N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-fluorobenzamide
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Overview
Description
N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-fluorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 2-chlorobenzoyl chloride in the presence of a base to form an intermediate, which is then reacted with 2-fluorobenzoyl isothiocyanate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-fluorobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-fluorobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . Molecular docking studies have shown that it can interact with proteins involved in cell division and survival, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-fluorobenzamide is unique due to its specific substitution pattern and the presence of both benzothiazole and fluorobenzamide moieties. Similar compounds include:
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide: Lacks the chlorophenyl group and has different biological activities.
N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide: Contains a nitro group instead of a chloro group, leading to variations in reactivity and applications.
Properties
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3OS2/c22-14-10-9-12(20-24-16-7-3-4-8-18(16)29-20)11-17(14)25-21(28)26-19(27)13-5-1-2-6-15(13)23/h1-11H,(H2,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPYAKXGIAKBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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